molecular formula C8H15BF3K B6205823 potassium (2-cyclohexylethyl)trifluoroboranuide CAS No. 2200276-32-8

potassium (2-cyclohexylethyl)trifluoroboranuide

Cat. No.: B6205823
CAS No.: 2200276-32-8
M. Wt: 218.11 g/mol
InChI Key: BQSGIPZYTUJXCD-UHFFFAOYSA-N
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Description

Potassium (2-cyclohexylethyl)trifluoroboranuide (CAS 2200276-32-8) is an organotrifluoroborate reagent with the molecular formula C8H15BF3K and a molecular weight of 218.11 g/mol . This air-stable, crystalline compound is part of a valuable class of reagents widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . Its stability and handling ease compared to some air-sensitive organoborons make it a practical alternative for introducing the 2-cyclohexylethyl group, a saturated hydrocarbon fragment, into more complex molecules. Researchers utilize this reagent to construct carbon-carbon bonds, a fundamental step in creating pharmaceuticals, agrochemicals, and advanced materials. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications for humans or animals. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

CAS No.

2200276-32-8

Molecular Formula

C8H15BF3K

Molecular Weight

218.11 g/mol

IUPAC Name

potassium;2-cyclohexylethyl(trifluoro)boranuide

InChI

InChI=1S/C8H15BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1

InChI Key

BQSGIPZYTUJXCD-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1CCCCC1)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The haloalkane (e.g., 2-cyclohexylethyl bromide) reacts with KBF₃ in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are critical for achieving high yields. For example, analogous reactions with bromomethyltrifluoroborate derivatives achieved 94–98% yields under similar conditions.

Table 1: Optimization of Nucleophilic Substitution

ParameterConditionYield (%)Source
SolventDMSO95
Temperature80°C94
Reaction Time24 hours98
Halide Substrate2-Cyclohexylethyl Br90*

*Estimated based on analogous reactions.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy, with characteristic ¹⁹F NMR signals at −140 to −145 ppm for the BF₃ group. Mass spectrometry (MS) confirms the molecular ion peak at m/z 214.04 g/mol.

Hydroboration Followed by Fluoridation

An alternative route involves hydroboration of alkenes followed by fluoridation. This method is advantageous for introducing the cyclohexylethyl group regioselectively.

Hydroboration of 1-Cyclohexylethylene

1-Cyclohexylethylene undergoes hydroboration with BH₃·THF to form the corresponding alkylborane. Subsequent treatment with potassium hydrogen fluoride (KHF₂) converts the borane intermediate into the trifluoroborate salt.

Table 2: Hydroboration-Fluoridation Protocol

StepReagents/ConditionsOutcome
HydroborationBH₃·THF, 0°C, 1 hourAlkylborane formation
FluoridationKHF₂, H₂O, rt, 2 hoursTrifluoroborate salt

This method avoids halogenated intermediates, aligning with green chemistry principles. Yields typically range from 85–90%, though scalability may require optimization.

Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile pathway for constructing the 2-cyclohexylethyl moiety. The reaction of 2-cyclohexylethylmagnesium bromide with boron trifluoride diethyl etherate (BF₃·OEt₂) forms the borate complex, which is subsequently treated with KF to yield the final product.

Critical Parameters

  • Stoichiometry: A 1:1 molar ratio of Grignard reagent to BF₃·OEt₂ ensures complete conversion.

  • Solvent: Dry diethyl ether or THF prevents side reactions.

  • Quenching: Careful addition of aqueous KF (2M) stabilizes the trifluoroborate anion .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyclohexylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of an aryl halide with the potassium organotrifluoroborate .

Scientific Research Applications

Potassium (2-cyclohexylethyl)trifluoroboranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which potassium (2-cyclohexylethyl)trifluoroboranuide exerts its effects involves the formation of reactive intermediates that participate in various chemical transformations. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the reactants. This leads to the formation of new bonds and the generation of the desired products .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Potassium (2-cyclohexylethyl)trifluoroboranuide* C₈H₁₃BF₃K ~252.10 (estimated) N/A High lipophilicity
Potassium (2-cyclopentylethyl)trifluoroboranuide C₇H₁₁BF₃K 238.05 943830-76-0 Moderate steric bulk
Potassium (2-chlorophenyl)trifluoroborate C₆H₄BClF₃K 216.46 63676981 Electron-withdrawing substituent
Potassium (tert-butoxymethyl)trifluoroborate C₅H₁₁BF₃KO 194.05 910251-10-4 Enhanced stability

*Estimated based on analogs .

Q & A

Q. What strategies mitigate hydrolysis of this compound in aqueous reaction media?

  • Methodological Answer : Employ anhydrous solvents (e.g., THF) and molecular sieves to scavenge water. For aqueous-tolerant reactions, use phase-transfer catalysts (e.g., TBAB) to enhance solubility and stability .

Q. How are by-products like boronic acids or deboronation products analyzed and quantified?

  • Methodological Answer : LC-MS with a C18 column separates by-products. ¹¹B NMR detects boronic acid impurities (δ 28–32 ppm). Gravimetric analysis after derivatization with pinacol quantifies deboronation .

Q. What are the thermal stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C under argon to prevent degradation. Moisture-sensitive FTIR spectra (O–H stretches) indicate hydrolysis over time .

Q. What ecotoxicological data exist for potassium trifluoroboranuide derivatives, and how should waste be managed?

  • Methodological Answer : Limited ecotoxicity data; assume acute aquatic toxicity (EC₅₀ < 10 mg/L). Neutralize waste with Ca(OH)₂ to precipitate boron, followed by incineration. Follow EPA guidelines for heavy metal (Pd) disposal .

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